4-メトキシピリダジン

説明

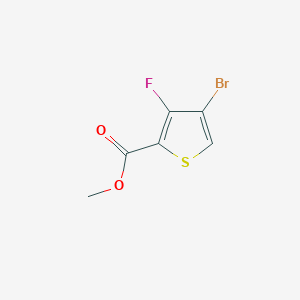

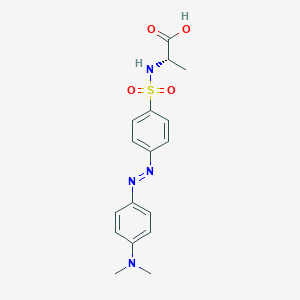

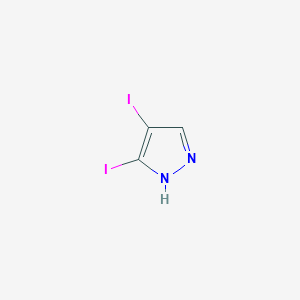

4-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Methoxypyridazine has been studied in detail. One method involves the methoxylation of 3,4,5-Trichloropyridazine . The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines .

Molecular Structure Analysis

The molecular structure of 4-Methoxypyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for 4-Methoxypyridazine is 1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 .

Chemical Reactions Analysis

The chemical reactions of 4-Methoxypyridazine have been investigated. For instance, the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was studied in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine .

Physical And Chemical Properties Analysis

4-Methoxypyridazine is a solid substance at room temperature . The storage temperature for 4-Methoxypyridazine is room temperature, and it should be sealed in a dry place .

科学的研究の応用

医薬品化学

4-メトキシピリダジン: 誘導体は、その構造的特性により、医薬品化学における可能性を探求されてきました。 それらは、複素環化学における特権的な構造と見なされており、さまざまな生物学的活性に関連付けられています .

オプトエレクトロニクス

これらの化合物は、オプトエレクトロニクス分野でも応用が見出されています。 4-メトキシピリダジンの電子特性は、電子デバイスでの使用に適しています .

農薬

農薬業界では、4-メトキシピリダジン誘導体は、その化学的安定性と生物学的活性により、潜在的な成分として調査されています .

不斉触媒

4-メトキシピリダジンを含むアルコキシピリダジンは、キラル触媒の設計に使用され、合成有機化学における重要な反応である不斉ジヒドロキシ化を促進します .

合成と単離

4-メトキシピリダジン誘導体の効率的な合成と単離に関する研究が行われており、これはさまざまな研究分野におけるその応用に不可欠です .

化学反応における反応性

電子不足のピリダジンは一般的に分子間反応で評判が悪いですが、4-メトキシピリダジンのような特定の誘導体は驚くべき反応性を示し、合成用途で利用できます .

有機金属化学

4-メトキシピリダジンを含むピリダジン誘導体の金属化は、有機金属化学における重要な研究分野です。 生成された有機金属化合物は、さまざまな後続反応で使用できます .

Safety and Hazards

特性

IUPAC Name |

4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNREBTEFKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564073 | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20733-11-3 | |

| Record name | 4-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the reactivity of 4-methoxypyridazine towards nucleophilic substitution?

A: While the provided research doesn't directly investigate the reactivity of 4-methoxypyridazine, it does explore the reactivity of related polyfluoropyridazines. [] The studies demonstrate that under strongly acidic conditions, nucleophiles like water or methanol preferentially attack the 3 and 6 positions of the pyridazine ring, even when a methoxy group is present at the 4 position. This suggests that the electron-donating nature of the methoxy group in 4-methoxypyridazine might influence the regioselectivity of nucleophilic attack, but further research is needed to confirm this.

Q2: Can 4-methoxypyridazine be synthesized from other pyridazine derivatives?

A: Yes, research indicates that 4-methoxypyridazine can be synthesized from other substituted pyridazines. One study describes the synthesis of various 4-methoxypyridazines through the reaction of dihydrofuran derivatives with hydrazine hydrate after an oxidation step using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [] This method highlights the potential for synthesizing specific 4-methoxypyridazine derivatives from readily available starting materials.

Q3: Are there any known methods to characterize the structure of 4-methoxypyridazine and its derivatives?

A: While the provided research doesn't delve into the specific characterization techniques for 4-methoxypyridazine, it utilizes various spectroscopic methods to elucidate the structure of related pyridazine derivatives. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray analysis are likely employed to confirm the structure and study the properties of 4-methoxypyridazine and its derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)

![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)

![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)